4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol
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Overview
Description
4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, a pentyl chain, and two phenyl groups attached to the piperidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl halide.
Addition of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide or a similar reagent.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through an alkylation reaction using a pentyl halide.
Incorporation of the Phenyl Groups: The phenyl groups can be added through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., bromine, chlorine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific receptors or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, leading to a series of biochemical events that result in its observed effects.
Molecular Targets and Pathways
Receptors: The compound may bind to specific receptors, such as adrenergic or serotonin receptors, leading to changes in cellular signaling pathways.
Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and exhibit activity against alpha1-adrenergic receptors.
Trazodone: A structurally similar compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with similar adrenergic receptor activity.
Uniqueness
4-(2-Methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C30H37NO2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C30H37NO2/c1-4-5-8-20-26-29(24-17-11-7-12-18-24)31(2)27(23-15-9-6-10-16-23)22-30(26,32)25-19-13-14-21-28(25)33-3/h6-7,9-19,21,26-27,29,32H,4-5,8,20,22H2,1-3H3 |
InChI Key |
INXGAHHQCIHNOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(N(C(CC1(C2=CC=CC=C2OC)O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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